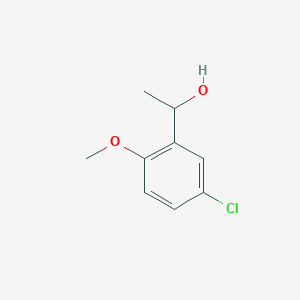

1-(5-Chloro-2-methoxyphenyl)ethanol

Description

Contextualization of Arylethanols in Organic Chemistry

Arylethanols, a class of organic compounds characterized by an aryl group attached to an ethanol (B145695) moiety, are of fundamental importance in organic chemistry. youtube.com The aryl group, typically a phenyl or substituted phenyl ring, significantly influences the reactivity and properties of the alcohol functional group. fiveable.me These compounds can undergo a variety of chemical transformations, including oxidation, esterification, and etherification, making them crucial precursors in multi-step synthetic pathways. The presence of the aromatic ring also allows for reactions such as electrophilic aromatic substitution, further expanding their synthetic utility. fiveable.meyoutube.com The study of arylethanols provides a platform to understand the interplay of electronic and steric effects between the aromatic system and the aliphatic side chain.

Significance of Chiral Alcohols in Synthetic Methodologies

Chiral alcohols, which are optically active compounds with an asymmetric carbon atom, are of paramount importance in synthetic organic chemistry. wisdomlib.orgfiveable.me Their significance lies in their ability to serve as building blocks for the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries. fiveable.mewiley.com The biological activity of many drugs and pesticides is often dependent on a specific stereoisomer, with one enantiomer exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even harmful. nih.gov The use of chiral alcohols as starting materials or key intermediates allows for the construction of complex molecules with precise stereochemical control. fiveable.mesigmaaldrich.com Various methods, including asymmetric synthesis and enzymatic resolution, are employed to obtain enantiomerically pure chiral alcohols. sigmaaldrich.com

Research Landscape of Chlorinated and Methoxylated Aromatic Compounds

The research landscape of chlorinated and methoxylated aromatic compounds is extensive and diverse, spanning fields from environmental science to medicinal chemistry. Chlorinated aromatic compounds, a type of organic compound containing chlorine and aromatic rings, have been widely used as pesticides, herbicides, and industrial chemicals. taylorandfrancis.com However, their persistence in the environment and potential toxicity have led to significant research on their degradation and bioremediation. nih.govresearchgate.net Methoxylated aromatic compounds, on the other hand, are frequently found in natural products and are known for their wide range of biological activities. The methoxy (B1213986) group can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological targets. The combined presence of both chloro and methoxy substituents on an aromatic ring creates a unique chemical entity with distinct properties that are a subject of ongoing research. researchgate.net

Rationale for the Academic Investigation of 1-(5-Chloro-2-methoxyphenyl)ethanol

The academic investigation of this compound is driven by its potential as a valuable building block in organic synthesis and as a scaffold for the development of new chemical entities with interesting properties. The presence of three distinct functional groups—a chloro group, a methoxy group, and a secondary alcohol—on a phenyl ring provides multiple sites for chemical modification. This trifunctional nature allows for the systematic exploration of structure-activity relationships in various contexts. The chirality of the ethanol side chain further adds to its appeal, offering the possibility of creating stereochemically defined molecules. The specific substitution pattern of the chloro and methoxy groups on the aromatic ring can influence the compound's reactivity, polarity, and conformational preferences, making it an interesting subject for detailed chemical and physical characterization.

Chemical Profile of this compound

The compound this compound possesses a unique set of chemical and physical properties that are a direct consequence of its molecular structure.

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Appearance | Solid |

| InChI | 1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 |

| InChI Key | SZSSGZBQJZZVER-UHFFFAOYSA-N |

| SMILES String | ClC1=CC(C(C)O)=C(OC)C=C1 |

| Table 1: Chemical and Physical Properties of this compound. Data sourced from sigmaaldrich.com. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through various organic synthesis methods. A common approach involves the reduction of the corresponding ketone, 5-chloro-2-methoxyacetophenone. This reduction can be carried out using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride.

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo esterification and etherification reactions. The aromatic ring is susceptible to further electrophilic aromatic substitution, although the directing effects of the existing chloro and methoxy groups will influence the position of any new substituents. The chloro group can potentially participate in nucleophilic aromatic substitution reactions under specific conditions.

Research Applications and Areas of Interest

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structure suggests its utility as an intermediate in several areas of chemical research:

Organic Synthesis: Its multifunctional nature makes it a valuable starting material or intermediate for the synthesis of more complex molecules. It can be used to introduce the 5-chloro-2-methoxyphenyl motif into larger structures.

Medicinal Chemistry: Substituted phenylethanolamine scaffolds are present in many biologically active compounds. This particular compound could serve as a precursor for the synthesis of novel compounds with potential pharmacological activity. The combination of the chloro and methoxy groups could influence the compound's lipophilicity and electronic properties, which are important for drug design.

Materials Science: Aryl-containing molecules can be used in the development of new materials with specific optical or electronic properties. The substitution pattern on the aromatic ring can be tailored to achieve desired characteristics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSSGZBQJZZVER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Chloro 2 Methoxyphenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(5-chloro-2-methoxyphenyl)ethanol reveals two principal and logical disconnection points, both centered around the formation of the chiral carbinol center. The most straightforward disconnections involve breaking the carbon-carbon bond or the carbon-hydrogen bond at the stereocenter.

The first strategic disconnection breaks the C-C bond between the aryl ring and the ethanolic carbon. This leads to a synthon of a 5-chloro-2-methoxyphenyl anion equivalent and an acetaldehyde (B116499) electrophile. In a practical sense, this translates to a Grignard or organolithium reagent derived from 2-chloro-5-bromoanisole reacting with acetaldehyde.

The second, and more common, disconnection involves breaking the C-H bond of the hydroxyl-bearing carbon. This retrosynthetic step points towards a precursor ketone, 1-(5-chloro-2-methoxyphenyl)ethanone (B1581765). This ketone can then be reduced to the target alcohol. This approach is often favored due to the relative ease of handling the precursor ketone and the wide variety of available reduction methods, including those that can achieve high levels of enantioselectivity.

Classical Synthetic Approaches to α-Arylethanols

Classical, non-enantioselective methods for the synthesis of this compound primarily involve the reduction of the corresponding ketone or the addition of an organometallic reagent to an aldehyde.

Reductions of Corresponding Ketones

The reduction of 1-(5-chloro-2-methoxyphenyl)ethanone provides a direct route to the racemic alcohol. This transformation is typically achieved using complex metal hydrides.

| Reducing Agent | Solvent(s) | Reaction Conditions | Typical Yield |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | Room Temperature | High |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | 0 °C to Room Temp. | High |

The choice between these reagents often depends on the scale of the reaction and the presence of other functional groups. Sodium borohydride is generally preferred for its milder nature and ease of handling, while lithium aluminum hydride is a more powerful reducing agent.

Grignard or Organolithium Additions to Aldehydes

An alternative classical approach involves the addition of a methyl organometallic reagent to 5-chloro-2-methoxybenzaldehyde. sigmaaldrich.comchemicalbook.com This method constructs the carbon skeleton and generates the alcohol in a single step.

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), or an organolithium reagent like methyllithium (B1224462) (CH₃Li), can be used. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reactivity. chemspider.com It is crucial to use a chloro-substituted aromatic compound for the Grignard reaction, which can sometimes be challenging to initiate. chemspider.com

Enantioselective Synthesis of this compound

For applications where a single enantiomer of the alcohol is required, enantioselective synthetic methods are employed. These methods typically involve the asymmetric reduction of the prochiral ketone, 1-(5-chloro-2-methoxyphenyl)ethanone.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for producing enantioenriched alcohols. This method utilizes a chiral catalyst, often based on transition metals like ruthenium, rhodium, or iridium, coordinated to a chiral ligand. nih.govharvard.edu The catalyst facilitates the transfer of hydrogen from H₂ gas to the ketone in a stereocontrolled manner.

Chiral Catalyst-Mediated Reductions (e.g., Noyori, CBS Reductions)

Among the most reliable and widely used methods for the enantioselective reduction of prochiral ketones are the Corey-Bakshi-Shibata (CBS) reduction and Noyori's asymmetric hydrogenation. harvard.eduorganic-chemistry.orgwikipedia.org

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or catecholborane. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The catalyst, derived from a chiral amino alcohol like (S)- or (R)-proline, creates a chiral environment that directs the hydride delivery to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. organic-chemistry.orgyoutube.com The predictability and high enantioselectivity of the CBS reduction make it a valuable tool for obtaining optically active α-arylethanols. wikipedia.orgsigmaaldrich.com

| Catalyst System | Reducing Agent | Typical Enantiomeric Excess (ee) |

| (S)-Me-CBS catalyst | BH₃·THF | >90% for many aryl ketones |

| (R)-Me-CBS catalyst | BH₃·THF | >90% for many aryl ketones |

Noyori's asymmetric hydrogenation utilizes chiral ruthenium-diphosphine-diamine complexes as catalysts. harvard.edu These catalysts are highly efficient and can operate at low catalyst loadings to produce chiral alcohols with exceptional enantiopurity. harvard.edu The reaction is typically performed under hydrogen pressure in an alcoholic solvent. harvard.edu The specific enantiomer obtained depends on the chirality of the diphosphine and diamine ligands used in the catalyst system. nih.gov

Biocatalytic Approaches for Stereoselective Production

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Biocatalysis has emerged as a powerful tool for achieving high enantioselectivity in the synthesis of chiral alcohols. magtech.com.cn This approach utilizes enzymes or whole microbial cells to catalyze the asymmetric reduction of the corresponding ketone, 5-chloro-2-methoxyacetophenone.

Microbial whole cells, including various yeast and bacteria strains, are frequently employed as biocatalysts. magtech.com.cn For instance, research has demonstrated the successful use of Saccharomyces uvarum for the asymmetric bioreduction of similar ketones, achieving high conversion rates and excellent enantiomeric excess. researchgate.net The use of whole cells offers the advantage of in-situ cofactor regeneration, which is crucial for the economic feasibility of the process.

Key factors influencing the success of biocatalytic reduction include the choice of microbial strain, reaction conditions (such as pH, temperature, and agitation speed), and the use of co-solvents to improve substrate solubility. researchgate.netnih.gov

Table 1: Examples of Biocatalytic Reduction of Aryl Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

|---|---|---|---|---|---|

| Rhodococcus erythropolis | 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% | nih.gov |

| Pichia methanolica SC 16116 | Ethyl-5-oxohexanoate | Ethyl-(S)-5-hydroxyhexanoate | >95% | 80-90% | nih.gov |

Chiral Auxiliary-Based Synthetic Strategies

Another established method for controlling stereochemistry during synthesis involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

While specific examples for this compound are not extensively detailed in the provided search results, the general principle involves attaching a chiral auxiliary to the ketone precursor. The steric hindrance and electronic properties of the auxiliary then guide the approach of a reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. A notable example of a chiral auxiliary is the Evans auxiliary, although its use can lead to poor atom economy if not efficiently recovered. primescholars.com

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the high selectivity of biocatalysis. nih.gov This approach can involve a sequence of chemical and enzymatic steps to construct the target molecule. For the synthesis of this compound, a chemoenzymatic route could involve the chemical synthesis of the precursor ketone, 5-chloro-2-methoxyacetophenone, followed by a highly enantioselective enzymatic reduction to the desired chiral alcohol.

This strategy allows for the efficient construction of the carbon skeleton using traditional organic chemistry methods, while the crucial stereocenter is introduced with high precision by an enzyme. This can lead to more efficient and sustainable processes compared to purely chemical or purely biocatalytic routes. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Solvent-Free Reactions

One of the key principles of green chemistry is the reduction or elimination of solvents, which are often a major source of waste and environmental pollution. Solvent-free reactions, also known as solid-state or neat reactions, can offer significant advantages in terms of reduced waste, easier product isolation, and potentially faster reaction times. umich.eduresearchgate.net For the synthesis of precursors to this compound, solvent-free methods, such as grinding reactants together, have been explored for similar compound classes. umich.edu

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com Addition and rearrangement reactions are inherently 100% atom-economical. rsc.org

In the context of synthesizing this compound, choosing reaction pathways with high atom economy is crucial for a green process. For example, the reduction of 5-chloro-2-methoxyacetophenone to the corresponding alcohol via catalytic hydrogenation is a highly atom-economical step. rsc.org Conversely, reactions that generate stoichiometric byproducts, such as the Wittig reaction, have poor atom economy. rsc.org

Table 2: Atom Economy of Common Reaction Types

| Reaction Type | Atom Economy | Description |

|---|---|---|

| Addition | High (often 100%) | All reactant atoms are incorporated into the product. rsc.org |

| Rearrangement | High (often 100%) | Atoms within a molecule are rearranged. jocpr.com |

| Substitution | Moderate | A portion of the reactant molecule is replaced, generating a byproduct. |

| Elimination | Low | A small molecule is removed from a larger one, creating a byproduct. |

| Wittig Reaction | Low | Generates a stoichiometric phosphine (B1218219) oxide byproduct. rsc.org |

Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. For the synthesis of this compound and its precursors, various sustainable catalytic systems can be employed.

These include:

Biocatalysts: As discussed earlier, enzymes and whole cells offer high selectivity and operate under mild, aqueous conditions. magtech.com.cn

Heterogeneous Catalysts: These are catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). They are easily separated from the reaction mixture by filtration, facilitating their reuse and minimizing product contamination. rsc.org An example is the use of Raney Nickel for hydrogenation. rsc.org

Catalyst-Free Systems: In some cases, reactions can be designed to proceed efficiently without a catalyst, for example, by using microwave irradiation or by running the reaction in water. rsc.orgrsc.org This eliminates the need for catalyst synthesis and recovery.

The development of efficient and recyclable catalytic systems is a continuous area of research aimed at making the synthesis of chemicals like this compound more environmentally benign. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 1 5 Chloro 2 Methoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(5-Chloro-2-methoxyphenyl)ethanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each unique proton environment. The aromatic region typically displays complex splitting patterns due to the coupling of adjacent protons on the substituted benzene (B151609) ring. The methoxy (B1213986) group protons appear as a sharp singlet, while the ethyl group protons present as a quartet for the benzylic proton and a doublet for the terminal methyl group.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with the carbon attached to the oxygen of the methoxy group appearing at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~154.5 |

| C2 | - | ~112.0 |

| C3 | ~6.85 (d) | ~127.0 |

| C4 | ~7.20 (dd) | ~128.5 |

| C5 | - | ~125.0 |

| C6 | ~7.45 (d) | ~135.0 |

| C7 (CH) | ~5.10 (q) | ~66.0 |

| C8 (CH₃) | ~1.50 (d) | ~23.0 |

| OCH₃ | ~3.85 (s) | ~55.5 |

| OH | Variable | - |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions. Coupling constants (J) are not included.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between the benzylic proton (H7) and the methyl protons (H8), as well as between adjacent aromatic protons (e.g., H3-H4, H4-H6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for C7 would show a correlation to the H7 quartet, and the C8 signal to the H8 doublet.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing crucial information about the connectivity of different molecular fragments. scielo.brscispace.com Key correlations would include:

The methoxy protons (OCH₃) to the aromatic carbon C2.

The benzylic proton (H7) to the aromatic carbons C1 and C6.

The aromatic proton H6 to carbons C4 and C2.

Together, these 2D techniques provide a detailed and robust confirmation of the atomic connectivity within the this compound molecule. nih.gov

Enantiomeric Excess Determination via Chiral Shift Reagents or Chiral Solvating Agents

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy offers a powerful method for this analysis through the use of chiral auxiliaries. researchgate.net

By adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to the NMR sample, the enantiomers of the alcohol are converted into a mixture of diastereomers or diastereomeric complexes. acs.orgfordham.edu These diastereomers are no longer chemically equivalent in the NMR experiment and will exhibit separate signals for at least some of their protons or carbons. nih.gov

For instance, upon addition of a chiral agent, the quartet of the benzylic proton or the doublet of the methyl group may resolve into two distinct signals, one for each enantiomer. The relative integration of these separated peaks allows for a direct and accurate calculation of the enantiomeric excess. acs.org While chromatographic methods are also common, NMR with chiral auxiliaries provides a convenient and often rapid alternative for ee determination. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound, the empirical formula is C₉H₁₁ClO₂. sigmaaldrich.com

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [C₉H₁₁³⁵ClO₂ + H]⁺ | 187.0469 | Typically within 5 ppm |

| [C₉H₁₁³⁷ClO₂ + H]⁺ | 189.0439 | Typically within 5 ppm |

| [C₉H₁₁³⁵ClO₂ + Na]⁺ | 209.0289 | Typically within 5 ppm |

| [C₉H₁₁³⁷ClO₂ + Na]⁺ | 211.0259 | Typically within 5 ppm |

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes. miamioh.edu HRMS analysis provides definitive confirmation of the compound's elemental composition. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure and bond stabilities.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion. Key fragmentation pathways would likely include:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), leading to the formation of a stable carbocation.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon (C7) and the methyl group (C8) would result in the loss of a methyl radical (•CH₃, 15 Da) or the formation of a fragment corresponding to the loss of the hydroxymethyl group.

Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond adjacent to the aromatic ring, resulting in the formation of a stable benzylic cation. Loss of the entire ethanol (B145695) side chain is also possible.

Loss of Methoxy Group: Fragmentation involving the loss of the methoxy group (•OCH₃, 31 Da) or methanal (CH₂O, 30 Da) from the aromatic ring can also occur.

By analyzing the masses of these fragment ions, the structural components of the molecule can be pieced together, corroborating the structure determined by NMR. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. While specific experimental spectra for this compound are not widely available in the public domain, the expected characteristic vibrational frequencies can be predicted based on the known absorption ranges for its constituent functional groups.

The primary functional groups in this compound are the hydroxyl (-OH) group, the methoxy (-OCH3) group, the chloro (-Cl) substituent, and the substituted benzene ring. The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-O stretching vibration of the secondary alcohol would likely appear in the 1100-1200 cm⁻¹ region. The methoxy group should exhibit characteristic C-H stretching vibrations around 2830-2950 cm⁻¹ and a strong C-O stretching band near 1020-1040 cm⁻¹ and 1240-1260 cm⁻¹ (asymmetric stretching). Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric "ring breathing" vibration of the benzene ring, which may be weak in the IR spectrum, should produce a strong Raman signal.

Table 1: Predicted Infrared and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Hydroxyl (-OH) | C-O Stretch | 1100-1200 | Medium to Strong | Medium |

| Methoxy (-OCH₃) | C-H Stretch | 2830-2950 | Medium | Medium |

| Methoxy (-OCH₃) | C-O Stretch (asymmetric) | 1240-1260 | Strong | Medium |

| Methoxy (-OCH₃) | C-O Stretch (symmetric) | 1020-1040 | Medium | Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Strong | Strong |

| Aromatic Ring | Ring Breathing | Varies | Weak | Strong |

| Chloro (-Cl) | C-Cl Stretch | 600-800 | Medium to Strong | Medium |

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the bond lengths, bond angles, and conformation of this compound in the solid state. Furthermore, for a crystalline sample of a single enantiomer, X-ray crystallography can be used to determine the absolute configuration (R or S) of the chiral center.

As of the latest available data, there are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state structure is not currently available.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Due to the presence of a chiral center, this compound exists as a pair of enantiomers. Chiral chromatography is the most widely used technique for the separation and quantification of these enantiomers, which is crucial for determining enantiomeric purity. vt.edu Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose using chiral stationary phases (CSPs). vt.edu

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile method for the enantioseparation of a wide range of compounds, including chiral alcohols. csfarmacie.czscirp.org The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful and broadly applicable for the resolution of racemic mixtures. vt.edu

For a compound like this compound, a normal-phase HPLC method would likely be effective. This would typically involve a CSP like a cellulose or amylose derivative coated or immobilized on a silica (B1680970) support. The mobile phase would consist of a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a polar modifier, typically an alcohol like isopropanol (B130326) or ethanol. The relative proportions of the alkane and alcohol are adjusted to optimize the retention times and resolution of the enantiomers. The addition of a small amount of an acidic or basic additive to the mobile phase can sometimes improve peak shape and selectivity. scirp.org

Another approach is reversed-phase chiral HPLC, where an aqueous-organic mobile phase is used. This can be advantageous for more polar analytes.

A study by Simeonovo et al. (2010) demonstrated the successful separation of a series of chiral benzyl (B1604629) alcohols using a dinitrobenzoylphenylglycine-based CSP. scirp.org This type of Pirkle-type CSP could also be a candidate for the resolution of this compound. In their work, the alcohols were derivatized prior to analysis, which is another strategy that can enhance separation. scirp.org

Table 2: General Chiral HPLC Screening Conditions for this compound

| Parameter | Typical Conditions |

| Chiral Stationary Phases (CSPs) | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Pirkle-type (e.g., dinitrobenzoylphenylglycine) |

| Mode | Normal Phase, Reversed Phase |

| Normal Phase Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol (e.g., 90:10, 80:20 v/v) |

| Reversed Phase Mobile Phase | Acetonitrile/Water, Methanol/Water with or without buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 220 nm, 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Chiral Gas Chromatography (GC)

Chiral gas chromatography is another effective technique for the separation of volatile and thermally stable enantiomers like certain alcohols. The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are commonly used as CSPs in chiral GC.

For the analysis of this compound by chiral GC, the compound would need to be sufficiently volatile and stable at the temperatures used in the injector and column. Derivatization of the hydroxyl group, for instance by acylation to form an ester, can sometimes improve the volatility and chromatographic behavior of the analyte.

The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrins) and the temperature program are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Reaction Mechanisms and Chemical Transformations of 1 5 Chloro 2 Methoxyphenyl Ethanol

Mechanistic Studies of Racemization Pathways

While specific mechanistic studies on the racemization of 1-(5-chloro-2-methoxyphenyl)ethanol are not extensively documented in publicly available literature, the racemization of structurally similar secondary alcohols has been a subject of detailed investigation. These studies, often employing ruthenium-based catalysts, provide significant insights into the likely pathways for the racemization of this specific compound.

The racemization of secondary alcohols is frequently achieved through a process of dehydrogenation followed by re-hydrogenation. In the presence of a suitable catalyst, the alcohol undergoes oxidation to the corresponding ketone, 5-chloro-2-methoxyacetophenone, with the concomitant reduction of the catalyst. The prochiral ketone then undergoes reduction back to the alcohol, a process that, in the absence of any chiral influence, results in the formation of a racemic mixture of the (R)- and (S)-enantiomers.

Oxidation Reactions and Mechanistic Insights

The secondary alcohol functionality of this compound is susceptible to oxidation to form the corresponding ketone, 5-chloro-2-methoxyacetophenone. The choice of oxidizing agent can influence the reaction conditions and the efficiency of the transformation.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate), and Swern oxidation conditions (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride).

The mechanism of oxidation generally involves the formation of an intermediate ester, such as a chromate (B82759) ester in the case of chromium reagents. This is followed by an elimination step, often E2-like, where a base removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone and the reduction of the oxidizing agent.

The electronic nature of the substituted phenyl ring can influence the rate of oxidation. The electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group have opposing effects on the electron density of the aromatic ring, which can in turn affect the stability of any charged intermediates or transition states.

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent/System | Typical Reaction Conditions | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Ketone |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine, -78 °C to RT | Ketone |

| Potassium Permanganate (KMnO4) | Basic, Aqueous, Cold | Ketone (can over-oxidize) |

Note: This table represents general oxidation reactions applicable to secondary alcohols and are presumed to be relevant for this compound.

Derivatization Reactions for Structure-Activity Relationship Studies

The hydroxyl group of this compound serves as a key handle for derivatization, allowing for the synthesis of a variety of analogs for structure-activity relationship (SAR) studies in medicinal chemistry and other fields.

Esterification and Etherification

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) yields the corresponding esters. medcraveonline.com This reaction is typically catalyzed by an acid (e.g., sulfuric acid, p-toluenesulfonic acid) in a process known as Fischer esterification. masterorganicchemistry.com Alternatively, the use of more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine, triethylamine) provides a milder and often more efficient route to the ester. The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the alcohol. youtube.com

Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. msu.edu This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. organic-chemistry.org The choice of the alkyl halide and reaction conditions is crucial to avoid competing elimination reactions.

Formation of Amides and Carbamates

Amide Formation: While direct reaction with an amine is not a standard method for forming an amide from an alcohol, this compound can be a precursor to compounds that can then be converted to amides. For instance, oxidation to the corresponding carboxylic acid (if the benzylic position were further oxidized) would allow for subsequent amide coupling reactions.

Carbamate Formation: Carbamates can be readily synthesized from this compound by reacting it with an isocyanate. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen to yield the carbamate. nih.govorganic-chemistry.org Alternatively, the alcohol can be reacted with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which can then be treated with an amine to furnish the carbamate. organic-chemistry.org

Table 2: Representative Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Strong Base | Ether |

| Carbamate Formation | Isocyanate | Carbamate |

Note: This table outlines general derivatization reactions and plausible reagents for this compound.

Investigation of Rearrangement Reactions

The chemical structure of this compound, particularly the presence of the ortho-methoxy group, suggests the possibility of certain rearrangement reactions under specific conditions. For instance, under strongly acidic conditions that could lead to the formation of a benzylic carbocation, a 1,2-hydride shift from the adjacent methyl group is a theoretical possibility, although likely not a major pathway.

More relevant to ortho-substituted systems are rearrangements involving the substituent itself. While no specific studies on rearrangements of this compound are readily available, related ortho-alkoxyaryl systems can undergo rearrangements such as the Claisen rearrangement if an allyl ether derivative were to be formed. However, for the parent alcohol, significant molecular rearrangement under typical reaction conditions is not expected to be a primary reaction pathway. The stability of the benzylic secondary alcohol system, influenced by the electronic effects of the ring substituents, generally favors direct substitution or elimination reactions at the hydroxyl group.

Catalytic Activation and Deactivation Pathways

The synthesis of this compound is most prominently achieved through the catalytic asymmetric hydrogenation of its corresponding ketone, 5-chloro-2-methoxyacetophenone. This transformation relies on sophisticated transition metal catalysts, primarily based on ruthenium and rhodium, which exhibit distinct pathways for activation to their catalytically active states and are susceptible to various deactivation mechanisms that can limit their efficiency and lifespan.

The activation of these catalysts is a critical initial step in the hydrogenation process. For the widely employed Noyori-type ruthenium catalysts, the activation pathway typically involves the conversion of a stable precatalyst into a highly reactive 18-electron ruthenium hydride species. This process is generally initiated by a base in a hydrogen-donating solvent like isopropanol (B130326) or by molecular hydrogen itself. acs.orgacs.org The precatalyst, often a ruthenium(II) complex with a chiral diphosphine and a diamine ligand, reacts with the base, leading to the deprotonation of the diamine ligand and the formation of an amido-ruthenium complex. This species then reacts with a hydrogen source to generate the active monohydride catalyst that is responsible for the reduction of the ketone. acs.orgnih.gov Computational studies have refined this mechanism, suggesting an outer-sphere hydride transfer from the activated catalyst to the ketone as the key enantioselective and rate-determining step. acs.orgnih.gov The presence of a base, such as potassium tert-butoxide, has been shown to have an accelerative effect on the reaction, which is attributed to the formation of potassium amidato complexes that possess a chiral pocket stabilized by various noncovalent interactions. acs.orgnih.gov

Conversely, the deactivation of these intricate catalytic systems presents a significant challenge in synthetic applications. Several pathways for catalyst deactivation have been identified, which can occur throughout the catalytic cycle. One major deactivation route for ruthenium-based catalysts is their decomposition into ruthenium nanoparticles, a process that can be exacerbated by exposure to air. acs.org This decomposition leads to a loss of both catalytic activity and enantioselectivity.

Kinetic studies on the asymmetric transfer hydrogenation of acetophenone, a parent compound to 5-chloro-2-methoxyacetophenone, using a Noyori-type catalyst have revealed more nuanced deactivation pathways. These studies have identified two independent deactivation or inhibition processes. The first is a competitive inhibition by excess base, where the base can form off-cycle adducts with the unsaturated catalyst intermediate. acs.org The second is an inherent first-order decay of the active hydride species, which becomes more prominent as the reaction progresses and the turnover rate decreases. acs.org Isotopic labeling experiments have pointed to the loss of the arene ligand from the ruthenium complex as a potential entry point into these deactivation pathways, ultimately leading to the formation of inactive ruthenium hydride-bridged intermediates and nanoparticles.

Furthermore, the nature of the substrate itself can influence catalyst stability. For instance, in the racemization of (R)-2-chloro-1-phenylethanol, catalyst deactivation was attributed to the formation of small amounts of 2-chloroacetophenone, which reacts with the active ruthenium hydride species. nih.gov While direct studies on the deactivation pathways in the synthesis of this compound are not extensively documented, the presence of the chloro and methoxy substituents on the aromatic ring of the substrate likely modulates the electronic and steric environment of the catalytic center, which in turn could affect the rates of both the desired catalytic reaction and the deactivation processes. The electron-withdrawing nature of the chloro group and the electron-donating and sterically demanding nature of the methoxy group could influence the interaction between the substrate and the catalyst, potentially altering the stability of key intermediates and the propensity for side reactions that lead to catalyst deactivation.

A summary of representative catalyst systems and their general activation and deactivation characteristics is presented in the table below.

| Catalyst System | Activation Pathway | Common Deactivation/Inhibition Pathways |

| RuCl₂[(S)-BINAP][(S,S)-DPEN] + Base | Formation of an 18-electron Ru-H species via a 16-electron amido complex. nih.gov | Decomposition to Ru nanoparticles, inhibition by excess base, inherent decay of the active hydride. acs.org |

| Rhodium complexes with chiral diamine ligands | Formation of active Rh-hydride species. | Susceptible to deactivation under certain reaction conditions, though specific pathways are less detailed in general literature. |

It is important to note that while these general principles of catalytic activation and deactivation are well-established for the asymmetric hydrogenation of ketones, detailed kinetic and mechanistic studies specifically for the synthesis of this compound are limited in the publicly available scientific literature. Such studies would be invaluable for optimizing the synthesis of this specific chiral alcohol by providing a deeper understanding of how the substituents on the aromatic ring influence catalyst performance and stability.

Computational Chemistry and Theoretical Investigations of 1 5 Chloro 2 Methoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, which dictates the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(5-chloro-2-methoxyphenyl)ethanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. researchgate.net

The optimization process involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the preferred rotational orientations of the hydroxyl group, the methyl group, and the phenyl ring relative to each other. The presence of the chloro and methoxy (B1213986) substituents on the phenyl ring influences the electron distribution and, consequently, the bond lengths and angles. Theoretical studies on similar substituted phenols and anilines have shown that intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the methoxy oxygen, can play a significant role in stabilizing certain conformations. researchgate.netresearchgate.net

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| O-H (hydroxyl) Bond Length | ~0.96 Å |

| Dihedral Angle (C-C-O-H) | Varies with conformation |

Note: These values are estimations based on DFT calculations performed on structurally related molecules and may vary in the actual compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, particularly on the oxygen atom of the methoxy group and the aromatic pi-system. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with significant contributions from the anti-bonding orbitals associated with the C-Cl bond.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In a study of a related chlorophenyl compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV. malayajournal.org For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing chloro group would modulate this gap.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value/Location |

| HOMO Energy | Relatively high (due to methoxy group) |

| LUMO Energy | Relatively low (due to chloro group) |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| HOMO Localization | Methoxy-substituted phenyl ring |

| LUMO Localization | Aromatic ring and C-Cl bond |

Note: These predictions are based on general principles of FMO theory and data from analogous compounds. malayajournal.org

Conformational Analysis and Energy Landscapes

The flexibility of the ethanol (B145695) side chain in this compound allows for multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for interconversion between them. This is typically done by systematically rotating the single bonds and calculating the potential energy at each step.

For this compound, the key dihedral angles to consider are those around the C(phenyl)-C(ethanol) bond and the C(ethanol)-O(hydroxyl) bond. The relative energies of the conformers will be influenced by steric hindrance between the methyl group, the hydroxyl group, and the substituents on the aromatic ring, as well as potential intramolecular hydrogen bonding. A study on a similar molecule, [(E)-2-[(3-chlorophenylimino)methyl]-4-methoxyphenol], revealed a non-planar structure stabilized by intramolecular hydrogen bonds. researchgate.net It is plausible that similar interactions would be significant in determining the preferred conformation of this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of a compound.

Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net The electronic transitions, such as π → π* and n → π*, are calculated, providing information about the wavelengths of maximum absorption (λmax). For this compound, transitions involving the aromatic ring are expected to be prominent.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, the C-O stretches of the ether and alcohol, and the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a powerful tool for structure elucidation.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a way to study the behavior of a molecule over time, including its interactions with solvent molecules. easychair.orgnih.gov By simulating the motion of the solute and a large number of solvent molecules, MD can reveal how the solvent affects the conformation and dynamics of this compound.

In an aqueous environment, for example, MD simulations could show the formation and dynamics of hydrogen bonds between the hydroxyl group of the ethanol moiety and surrounding water molecules. The simulations can also provide insights into the hydrophobic interactions between the substituted phenyl ring and water. Such studies are crucial for understanding the solubility and behavior of the compound in different media. easychair.orgresearchgate.net

In Silico Studies of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition states and calculate the activation energies. acs.org

For instance, the nucleophilic substitution of the chlorine atom or reactions involving the hydroxyl group, such as esterification or oxidation, could be investigated. Computational models can help predict the regioselectivity and stereoselectivity of such reactions. nih.gov For example, in reactions involving electrophilic aromatic substitution, the positions on the phenyl ring that are most susceptible to attack can be predicted by analyzing the calculated electrostatic potential and frontier orbitals.

Applications of 1 5 Chloro 2 Methoxyphenyl Ethanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of chloro, methoxy (B1213986), and hydroxyl functional groups on the 1-(5-Chloro-2-methoxyphenyl)ethanol scaffold makes it a desirable starting material for the synthesis of a variety of complex organic molecules. The hydroxyl group can be readily oxidized to a ketone, providing an entry point for nucleophilic additions or reductions. The aromatic ring can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functionalities.

While specific, publicly documented examples of its direct use in the total synthesis of complex natural products are limited, its structural motifs are present in various biologically active compounds. For instance, the chloro and methoxy substitution pattern on a phenyl ring is a common feature in many pharmaceutical agents. The ethanol (B145695) side chain can be elaborated through various organic transformations to construct more intricate side chains or to be incorporated into larger ring systems. The reactivity of the individual functional groups allows for a stepwise and controlled construction of molecular complexity.

Table 1: Physicochemical Properties of this compound sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₉H₁₁ClO₂ |

| Molecular Weight | 186.64 g/mol |

| Appearance | Solid |

| InChI Key | SZSSGZBQJZZVER-UHFFFAOYSA-N |

Role in Asymmetric Synthesis of Chiral Compounds

The asymmetric synthesis of chiral compounds is a cornerstone of modern medicinal chemistry, as the pharmacological activity of a drug is often dependent on its stereochemistry. This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. The enantioselective synthesis of this alcohol, or its separation into individual enantiomers, provides access to valuable chiral building blocks.

A primary route to chiral this compound is through the asymmetric reduction of the corresponding ketone, 5'-Chloro-2'-methoxyacetophenone. This transformation can be achieved using various chiral catalysts, including enzymes or metal complexes with chiral ligands. Biocatalytic reductions using whole-cell systems or isolated enzymes often provide high enantioselectivity under mild reaction conditions. nih.gov The resulting enantiomerically enriched alcohol can then be utilized in the synthesis of stereochemically defined target molecules.

Although specific examples detailing the use of enantiopure this compound are not extensively reported in readily accessible literature, the principles of asymmetric synthesis suggest its potential utility. Chiral alcohols are pivotal intermediates in the synthesis of numerous pharmaceuticals, where the stereochemistry of the alcohol moiety is crucial for biological activity.

Building Block for Heterocyclic Systems

Heterocyclic compounds are integral to the structure of a vast number of pharmaceuticals, agrochemicals, and functional materials. The functional groups present in this compound provide multiple avenues for its incorporation into various heterocyclic scaffolds.

The hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form oxygen-containing heterocycles. Alternatively, oxidation to the ketone followed by condensation with appropriate binucleophiles can lead to the formation of a wide range of nitrogen, sulfur, or oxygen-containing heterocyclic rings. For example, condensation with hydrazines could yield pyrazoles or pyridazines, while reaction with amidines could lead to pyrimidines.

While direct examples of the synthesis of specific heterocyclic systems from this compound are not prevalent in the searched literature, the fundamental principles of heterocyclic chemistry support its potential as a versatile building block. The synthesis of quinolines, thiazoles, and oxazoles often involves intermediates with similar functionalities. nih.govnih.govnih.gov

Application in the Synthesis of Advanced Materials (e.g., Polymers, Liquid Crystals)

The unique electronic and structural properties of substituted aromatic compounds make them attractive components for advanced materials such as polymers and liquid crystals. The rigid phenyl ring of this compound, combined with its reactive hydroxyl group, suggests its potential as a monomer or a precursor to monomers for polymerization reactions.

For instance, the hydroxyl group could be used as an initiator for ring-opening polymerizations or could be functionalized to introduce a polymerizable group, such as an acrylate (B77674) or a vinyl ether. The resulting polymers could exhibit interesting thermal, optical, or electronic properties due to the presence of the chloromethoxy-substituted phenyl moiety.

In the realm of liquid crystals, molecules with a specific shape anisotropy and a combination of rigid and flexible parts are required. While there are no direct reports of liquid crystals derived from this compound, the synthesis of liquid crystalline materials often involves substituted phenyl rings. acs.orgacgpubs.org The core structure of this compound could potentially be incorporated into larger mesogenic molecules.

Development of Prodrugs or Bioisosteres (excluding dosage/administration)

Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or permeability. acs.orgnih.gov The secondary alcohol functionality in this compound makes it a suitable candidate for prodrug strategies. The hydroxyl group can be esterified with various promoieties that can be cleaved in vivo by esterases to release the active parent drug. nih.govresearchgate.net This approach can be used to mask the polarity of the hydroxyl group, potentially enhancing membrane permeability.

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is another key tool in drug design. nih.govcambridgemedchemconsulting.com The this compound moiety itself, or fragments thereof, could be considered as a bioisostere for other chemical groups in known drug molecules. For example, the substituted phenyl ring could mimic the binding interactions of other aromatic systems in a receptor pocket. The design of bioisosteres aims to modulate the activity, selectivity, or metabolic stability of a lead compound.

Biological and Pharmacological Research Applications of 1 5 Chloro 2 Methoxyphenyl Ethanol Derivatives

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of 1-(5-chloro-2-methoxyphenyl)ethanol, SAR studies would systematically modify the core structure to understand how chemical changes influence biological effects. Key modifications would include:

Alterations to the Phenyl Ring: Investigating the impact of the position and nature of the chloro and methoxy (B1213986) substituents. For example, moving the chloro group to other positions (e.g., 3- or 4-position) or replacing it with other halogens (fluoro, bromo) or electron-withdrawing/donating groups would provide insights into the electronic and steric requirements for activity.

Modification of the Ethanol (B145695) Side Chain: The hydroxyl and methyl groups on the ethanol moiety are prime targets for modification. Esterification or etherification of the hydroxyl group, or replacing the methyl group with larger alkyl or aryl groups, could significantly alter the compound's polarity, size, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

A hypothetical SAR study might reveal, for instance, that a larger alkyl group on the ethanol side chain enhances lipophilicity and, consequently, cell membrane permeability, leading to increased intracellular activity.

Investigation of Binding Affinities to Biological Targets

Determining the binding affinities of this compound derivatives to specific biological targets such as receptors, ion channels, or transporters is crucial for understanding their mechanism of action. Techniques like radioligand binding assays or surface plasmon resonance (SPR) would be employed.

For example, research on a structurally related derivative, N-(5-Chloro-2-methoxy-phenyl)-3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide, has shown an EC50 value in the micromolar range against the ion channel Mucolipin-3. This suggests that derivatives of this compound might also interact with ion channels. A systematic screening against a panel of receptors and ion channels would be necessary to identify primary targets and potential off-target effects.

| Derivative | Target | Binding Affinity (EC50) |

| N-(5-Chloro-2-methoxy-phenyl)-3,4-dimethoxy-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide | Mucolipin-3 | 4.8 - 30 µM |

Table 1: Illustrative Binding Affinity Data for a Related Compound. This table is for illustrative purposes to show how data would be presented if available for the specified compound class.

Enzyme Inhibition and Activation Studies

Many drugs exert their effects by modulating the activity of enzymes. Investigating whether derivatives of this compound can inhibit or activate key enzymes is a critical area of research. This involves in vitro assays using purified enzymes.

For instance, studies on other substituted phenyl ethanols have explored their inhibitory effects on enzymes like alcohol dehydrogenase. A research program on this compound derivatives would screen them against a panel of enzymes relevant to specific diseases, such as kinases in cancer or proteases in viral infections. The half-maximal inhibitory concentration (IC50) or activation constant (K_act) would be determined to quantify their potency.

Cell-Based Assays for Biological Response Profiling

Cell-based assays are essential for evaluating the biological effects of compounds in a more physiologically relevant context. For derivatives of this compound, a variety of cell-based assays would be conducted to profile their activity. These could include:

Cytotoxicity Assays: Using cell lines such as HeLa (cervical cancer) or HepG2 (liver cancer) to determine the concentration at which the compounds are toxic to cells (CC50).

Proliferation Assays: To assess the anti-proliferative effects on cancer cells.

Apoptosis Assays: To determine if the compounds induce programmed cell death.

Reporter Gene Assays: To measure the activation or inhibition of specific signaling pathways.

These assays would provide a comprehensive picture of the cellular activities of the derivatives and guide further development.

| Assay Type | Cell Line | Endpoint Measured | Potential Finding |

| Cytotoxicity | HeLa | Cell Viability (CC50) | Determination of toxic concentration |

| Anti-proliferation | HepG2 | Cell Growth Inhibition (GI50) | Identification of anti-cancer potential |

| Apoptosis | Jurkat | Caspase Activation | Insight into mechanism of cell death |

Table 2: Hypothetical Cell-Based Assay Profile. This table illustrates the types of data that would be generated from cell-based profiling of this compound derivatives.

Mechanistic Studies of Biological Interactions at the Molecular Level

Once a lead compound and its biological target are identified, detailed mechanistic studies at the molecular level are necessary to understand the precise nature of their interaction. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to solve the three-dimensional structure of the compound bound to its target protein.

Molecular modeling and computational docking studies would also be employed to predict and rationalize the binding mode. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the compound's affinity and specificity. For example, the methoxy group might act as a hydrogen bond acceptor, while the chloro-substituted phenyl ring could engage in hydrophobic interactions within a binding pocket.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Efficient Synthesis

The synthesis of enantiomerically pure aromatic alcohols like 1-(5-Chloro-2-methoxyphenyl)ethanol is a significant focus of modern organic chemistry, primarily for their use as chiral building blocks in the pharmaceutical industry. nih.gov Emerging research is moving beyond classical resolution methods towards more efficient and sustainable catalytic systems.

Biocatalysis: A prominent trend is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding ketone, 2-chloro-5-methoxyacetophenone. nih.gov Novel ADHs, such as those identified from organisms like Rhodococcus and Stenotrophomonas maltophilia, offer high enantioselectivity and can operate under mild conditions. nih.govrsc.org These enzymatic systems can be coupled with cofactor regeneration systems, making the process more economically viable for industrial-scale production. rsc.org For instance, a bienzyme-coupled system using an ADH and a formate (B1220265) dehydrogenase (FDH) has shown promise in raising substrate tolerance and conversion rates. nih.gov

Transition Metal Catalysis: Asymmetric transfer hydrogenation using chiral transition metal catalysts is another key research area. ru.nlacs.org Ruthenium and rhodium complexes with chiral ligands are being extensively studied for the reduction of prochiral ketones. ru.nlrsc.org The development of recyclable rhodium catalysts for the synthesis of chiral phenols in environmentally friendly solvents like ethanol (B145695) highlights a move towards greener chemical processes. rsc.org

Table 1: Comparison of Catalytic Systems for Chiral Alcohol Synthesis

| Catalyst Type | Advantages | Challenges | Relevant Research |

| Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govrsc.org | Enzyme stability, cofactor regeneration cost, substrate tolerance. nih.gov | Discovery of robust ADHs from extremophiles, development of efficient bienzyme systems. nih.govrsc.org |

| Transition Metal Catalysts (Ru, Rh) | High catalytic activity, broad substrate scope, well-established methodologies. ru.nlrsc.org | Cost of precious metals, potential for metal contamination in the product, ligand synthesis. ru.nl | Development of recyclable catalysts, use of non-symmetrical ligands to improve selectivity. rsc.orgnih.gov |

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, is gaining significant traction in the pharmaceutical and fine chemical industries due to its advantages over traditional batch processing. chemicalindustryjournal.co.ukmdpi.comcuriaglobal.com This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. chemicalindustryjournal.co.ukcuriaglobal.com

The synthesis of pharmaceutical intermediates like this compound is well-suited for flow chemistry. rsc.orgdrreddys.com A continuous flow process would involve pumping the precursor ketone and a reducing agent through a heated reactor containing a packed bed of a heterogeneous catalyst (either an immobilized enzyme or a supported metal catalyst). mdpi.com This setup allows for precise control of residence time, temperature, and pressure, leading to higher yields and purity. rsc.org Computational fluid dynamics (CFD) is also being used as a tool to model and optimize these continuous flow reactions, reducing the need for extensive experimental screening. rsc.org

Advanced Materials Science Applications

While direct applications of this compound in materials science are not yet widely reported, its structural features suggest potential uses in the development of advanced polymers. The aromatic ring and hydroxyl group provide sites for polymerization and modification.

For instance, aryl ethanol derivatives can be incorporated into polyurethane or polyester (B1180765) chains. The presence of a chlorine atom could enhance flame retardancy or modify the polymer's electronic properties. Research into bio-based cross-linked polyurethanes using furan-based diols demonstrates a trend towards creating more sustainable and recyclable polymer networks, a field where functionalized ethanols could play a role. acs.org Furthermore, the chirality of this compound could be exploited to create chiral polymers with specific optical or separation properties. The use of ethanol as a post-polymerization treatment for acrylic resins to improve biocompatibility also suggests the broader utility of alcohols in polymer processing. nih.gov

Chemoinformatics and Data Mining for Compound Design

Chemoinformatics is a powerful tool in modern drug discovery and catalyst design, using computational methods to analyze vast chemical data. researchgate.nettaylorfrancis.com For a compound like this compound, chemoinformatic approaches can be used to predict its physicochemical properties, potential biological activities, and to design better catalysts for its synthesis.

By analyzing databases of known chiral ligands and their performance in asymmetric catalysis, machine learning models can be trained to predict the enantioselectivity of new ligand-catalyst combinations for the synthesis of this specific alcohol. chemistryworld.com Recently, the development of open-source databases for chiral ligands and catalysts, such as CLC-DB, provides the necessary data infrastructure for such computational approaches. chemrxiv.org This in-silico screening can significantly accelerate the discovery of optimal reaction conditions, reducing the time and cost of experimental work. researchgate.net

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. organic-chemistry.orgnih.gov The hydroxyl group of this compound makes it a suitable candidate for incorporation into various MCRs.

For example, it could serve as the alcohol component in Passerini and Ugi reactions, which are widely used to generate libraries of complex, peptide-like molecules for drug discovery. organic-chemistry.org There is also potential for its use in novel MCRs, such as the electrochemical synthesis of enaminyl sulfonates from alkylamines, sulfur dioxide, and alcohols. acs.org The temperature-dependent reaction of arynes with aliphatic alcohols, which can switch between an insertion reaction and a multicomponent coupling, further illustrates the versatile reactivity of alcohols in complex transformations. rsc.org

Potential for Nanomedicine and Drug Delivery Systems

Nanotechnology offers innovative solutions for drug delivery, enhancing the bioavailability and targeting of therapeutic agents. nih.govscienceopen.comresearchgate.net While this compound is not a drug itself, it can serve as a key fragment or be encapsulated within nanocarriers for various purposes.

The lipophilic nature of the chlorinated aromatic ring combined with the hydrophilic hydroxyl group gives the molecule amphiphilic properties that could be advantageous in the formulation of nano-drug delivery systems. nih.gov For instance, it could be incorporated into polymer-based nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or solid lipid nanoparticles to modify their properties. nih.gov The use of polyphenols, which share the feature of having hydroxyl groups on an aromatic ring, in nanomedicine highlights the potential for this class of compounds. dovepress.com

Environmental Fate and Biotransformation Studies

The presence of a chlorinated aromatic ring in this compound raises questions about its environmental persistence and potential for biodegradation. slideshare.nettaylorfrancis.com Chlorinated aromatic compounds are often resistant to microbial degradation. slideshare.netresearchgate.netresearchgate.net

However, research has shown that various microorganisms are capable of degrading such compounds under both aerobic and anaerobic conditions. researchgate.netnih.gov The methoxy (B1213986) group on the aromatic ring is also a target for microbial action. rjraap.comresearchgate.netresearchgate.net Anaerobic bacteria, for instance, can perform O-demethylation as a key step in the breakdown of methoxylated aromatic compounds. rjraap.comresearchgate.netresearchgate.net Studies on the cometabolic degradation of chlorobenzene (B131634) by Methylocystis species and the catabolism of methoxylated aromatic compounds by Rhodococcus species provide models for how this compound might be broken down in the environment. nih.govnih.govmdpi.com Future research will likely focus on identifying specific microbial strains and enzymatic pathways responsible for the biotransformation of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Chloro-2-methoxyphenyl)ethanol, and how are reaction conditions optimized?

- The compound is typically synthesized via reduction of 1-(5-Chloro-2-methoxyphenyl)ethanone using agents like NaBH₄ or LiAlH₄. For example, reduction of the ketone precursor in ethanol under reflux yields the alcohol. Reaction parameters (temperature, solvent, catalyst) are optimized via iterative testing, with yields quantified using GC-MS .

- Alternative routes include nucleophilic substitution on halogenated precursors or enzymatic reduction of ketones. Purity is validated via HPLC and NMR .

Q. How do the chloro and methoxy substituents influence the compound's reactivity in organic reactions?

- The electron-withdrawing chloro group at the 5-position directs electrophilic substitution to the 4-position, while the methoxy group at the 2-position acts as an electron donor, stabilizing intermediates. This duality is studied via Suzuki coupling or Grignard reactions to assess regioselectivity .

- Steric effects from substituents are analyzed by comparing reaction rates (e.g., SN2 vs. SN1 pathways) using kinetic studies .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms the hydroxyl group and substituent positions.

- GC-MS quantifies purity and reaction yields.

- FT-IR identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹).

- X-ray crystallography (if crystalline) resolves 3D structure and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound analogs?